Terminal Functional Group Differentiation: Boc-Protected Carboxyl vs. Azide
Aminooxy-PEG3-C2-Boc differs from Aminooxy-PEG3-azide (CAS 1306615-51-9) in the terminal functional group at the distal end from the aminooxy group. Aminooxy-PEG3-C2-Boc terminates in a Boc-protected carboxyl (t-butyl ester) that can be deprotected under acidic conditions to yield a free carboxylic acid for EDC/NHS-mediated amide bond formation. In contrast, Aminooxy-PEG3-azide terminates in an azide group, which reacts with alkynes via CuAAC click chemistry . The choice between these linkers is dictated by the downstream conjugation chemistry required; they are not interchangeable in a given synthetic route.
| Evidence Dimension | Terminal reactive group |
|---|---|
| Target Compound Data | Boc-protected carboxyl (t-butyl ester), CAS 1835759-72-2, MW 293.36 g/mol, formula C13H27NO6 |
| Comparator Or Baseline | Aminooxy-PEG3-azide: Terminal azide group, CAS 1306615-51-9, MW 234.26 g/mol, formula C8H18N4O4 |
| Quantified Difference | Functional group identity differs (Boc-protected carboxyl vs. azide); molecular weight difference: 59.1 g/mol; formula differs by C5H9NO2 vs. N4 substitution |
| Conditions | Chemical structure analysis and vendor technical datasheet comparison |
Why This Matters
Procurement decisions require matching the linker's terminal functional group to the intended conjugation chemistry (amide coupling vs. click chemistry).
